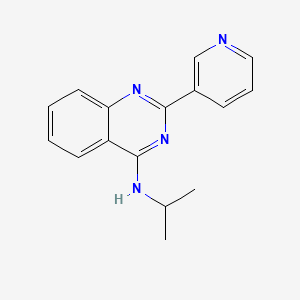

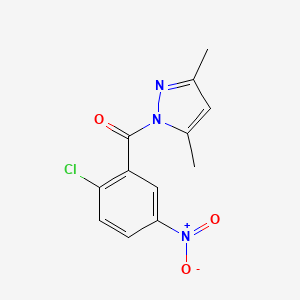

![molecular formula C17H17BrN2O B5502553 4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5502553.png)

4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide and related compounds often involves multi-step organic reactions, including bromination, amide coupling, and the introduction of the pyrrolidinyl group. These procedures are designed to ensure high yield and purity of the final product. For instance, similar compounds such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide have been synthesized and characterized, indicating that a combination of N–H⋯O and C–H⋯O hydrogen bonds primarily stabilize the crystal packing, supplemented by C–H⋯π and lone pair⋯π contacts (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds like 4-Bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. These methods provide detailed insights into the compound's geometric parameters, electron distribution, and intermolecular interactions, which are crucial for understanding its reactivity and properties. For example, the structural analysis of related compounds has revealed the significance of hydrogen bonding and π-interactions in the stabilization of molecular assemblies (Saeed et al., 2020).

Chemical Reactions and Properties

4-Bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide can undergo various chemical reactions, leveraging the reactivity of the amide group and the bromine substituent. These reactions may include nucleophilic aromatic substitution, coupling reactions, and the formation of metal complexes. The presence of the bromine atom makes it a potential candidate for further functionalization through palladium-catalyzed cross-coupling reactions.

Physical Properties Analysis

The physical properties of 4-Bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide, such as solubility, melting point, and crystal structure, can be significantly influenced by its molecular arrangement and intermolecular forces. For instance, the solid-state structure and physical properties of similar benzamide derivatives have been thoroughly analyzed, highlighting the role of hydrogen bonds and electrostatic interactions in determining their physical characteristics (Saeed et al., 2020).

Wissenschaftliche Forschungsanwendungen

Room Temperature Copper(I) Mediated Cyclisations : A study by Clark et al. (1999) explored the reaction of bromo-enamides with catalytic Cu(Me6-trien)Br at room temperature. This reaction leads to regioisomeric mixtures of unsaturated pyrrolidinones via an initial 5-endo radical cyclisation reaction followed by oxidation and elimination of H+. The bromo-enamide 3f specifically furnishes the β-lactam through a 4-exo cyclisation pathway (Clark et al., 1999).

Synthesis and Characterization of Cu(II) and Ni(II) Complexes : Binzet et al. (2009) synthesized and characterized 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands and their Ni(II) and Cu(II) complexes. The study provided insights into the crystal and molecular structure of these complexes, which are of interest due to their potential applications in coordination chemistry (Binzet et al., 2009).

Ring Halogenations of Polyalkylbenzenes : Bovonsombat and Mcnelis (1993) used 1-Bromo-2,5-pyrrolidinedione (NBS) with catalytic quantities of p-toluenesulfonic acid for ring halogenations of polyalkylbenzenes. This research is relevant for understanding the chemical behavior and reactivity of brominated compounds in various organic synthesis processes (Bovonsombat & Mcnelis, 1993).

Palladium-Catalyzed Electrochemical C-H Bromination : Yang et al. (2019) developed a method for the palladium-catalyzed electrochemical C-H bromination of benzamide derivatives. This study is significant for advancing the methods of synthesizing aryl bromides, which are key intermediates in many chemical syntheses (Yang et al., 2019).

Benzothiophene Carboxamide Derivatives as Antimalarials : Banerjee et al. (2011) reported on bromo-benzothiophene carboxamide derivatives as potent inhibitors of Plasmodium enoyl‐ACP reductase. This enzyme is critical in the fatty acid synthesis pathway of the malaria-causing organism, Plasmodium falciparum. Such compounds, including those related to 4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide, are promising candidates for antimalarial drug development (Banerjee et al., 2011).

Eigenschaften

IUPAC Name |

4-bromo-N-(4-pyrrolidin-1-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRYEEVYDFFADV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201955 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-bromo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)

![rel-(3aS,6aS)-1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5502570.png)